molecular formula C15H18ClNO3S2 B5042708 5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B5042708
M. Wt: 359.9 g/mol
InChI Key: HKRDAVZICYDVCG-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a chloro, methyl, and propoxy substituent on a benzene ring, along with a thiophen-2-ylmethyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.

    Sulfonamide Formation: The sulfonyl chloride is then reacted with thiophen-2-ylmethylamine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.

    Pathways: It can interfere with metabolic pathways, leading to the disruption of essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-4-methyl-2-propoxy-N-(2-thienylmethyl)benzenesulfonamide: A closely related compound with similar structural features.

    5-chloro-4-methyl-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Another analog with a pyridinylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the thiophen-2-ylmethyl group, in particular, may enhance its interactions with biological targets, leading to improved efficacy in certain applications.

Properties

IUPAC Name

5-chloro-4-methyl-2-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c1-3-6-20-14-8-11(2)13(16)9-15(14)22(18,19)17-10-12-5-4-7-21-12/h4-5,7-9,17H,3,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDAVZICYDVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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